molecular formula C10H12ClNO B1421565 2-chloro-N-[(3-methylphenyl)methyl]acetamide CAS No. 78710-37-9

2-chloro-N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B1421565
CAS No.: 78710-37-9
M. Wt: 197.66 g/mol
InChI Key: YACHHHNXLZEYKL-UHFFFAOYSA-N
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Description

2-chloro-N-[(3-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a 3-methylphenyl group

Scientific Research Applications

2-chloro-N-[(3-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-methylphenyl)methyl]acetamide typically involves the reaction of 3-methylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylbenzylamine+chloroacetyl chlorideThis compound+HCl\text{3-methylbenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methylbenzylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high product yields.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and acetic acid.

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products Formed

    Nucleophilic substitution: Products include substituted acetamides with different functional groups.

    Hydrolysis: The major products are 3-methylbenzylamine and acetic acid.

    Oxidation: The major product is 3-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The pathways involved may include the disruption of normal metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-N-[(2-methylphenyl)methyl]acetamide
  • 2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide
  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-chloro-N-[(3-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

2-chloro-N-[(3-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-3-2-4-9(5-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHHHNXLZEYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257197
Record name 2-Chloro-N-[(3-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78710-37-9
Record name 2-Chloro-N-[(3-methylphenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78710-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(3-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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